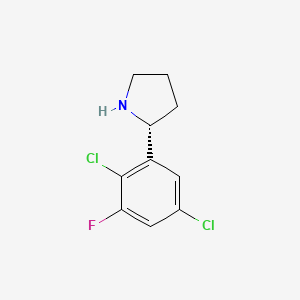
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and a hydroxypropyl group at the first position of the dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Hydroxypropylation: The hydroxypropyl group can be introduced via alkylation reactions using 2-bromo-1-propanol or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of calcium channel blockers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of dihydropyridine derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is largely dependent on its application. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. The compound may bind to specific sites on the calcium channel, altering its conformation and affecting ion flow. This interaction can lead to various physiological effects, such as vasodilation or reduced cardiac contractility.
類似化合物との比較
Similar Compounds
- 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-chloro-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group, in particular, can influence the compound’s solubility and interaction with biological targets, differentiating it from other similar compounds.
特性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
3-amino-5-bromo-1-(2-hydroxypropyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(12)2-11-3-6(9)8(13)7(10)4-11/h3-5,12H,2,10H2,1H3 |
InChIキー |
LMDCBMUVTYWCGZ-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C(=O)C(=C1)Br)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)

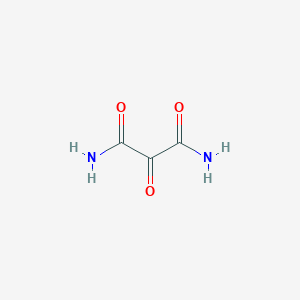
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)

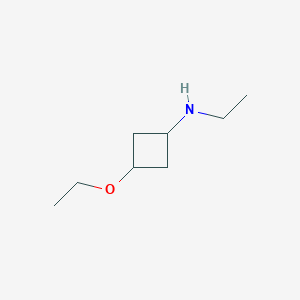
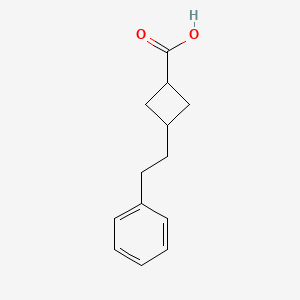
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)

![3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
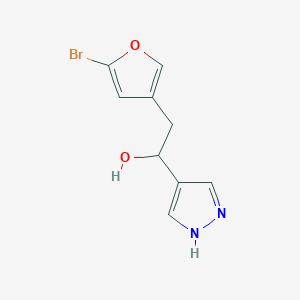
![2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine](/img/structure/B13337664.png)
![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)
